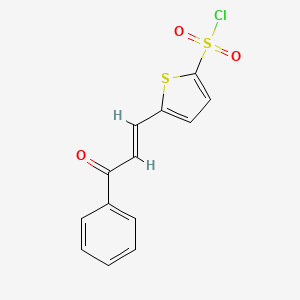

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride

Description

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride (CAS: 728864-91-3) is a sulfonyl chloride derivative featuring a thiophene core substituted at the 5-position with a conjugated α,β-unsaturated ketone group (3-oxo-3-phenylpropenyl). Its molecular formula is C₁₃H₉ClO₃S₂, with a molecular weight of 312.79 g/mol . The compound’s structure combines the electron-withdrawing sulfonyl chloride group (–SO₂Cl) with a π-conjugated system, rendering it reactive in nucleophilic substitution and cycloaddition reactions.

Properties

IUPAC Name |

5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3S2/c14-19(16,17)13-9-7-11(18-13)6-8-12(15)10-4-2-1-3-5-10/h1-9H/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGRSYDWDSOZQG-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Material : A thiophene derivative pre-functionalized with a mercapto (-SH) group at the 2-position.

-

Halogenation : Treatment with oxalyl chloride (2–3 equivalents) in the presence of a catalytic amount of water (0.2–0.4 equivalents) and N,N-dimethylformamide (DMF) as a co-catalyst.

-

Isolation : Excess reagents are removed via vacuum distillation, followed by recrystallization from diethyl ether at -78°C to yield the sulfonyl chloride.

Example Protocol

| Parameter | Specification |

|---|---|

| Substrate | 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-thiol |

| Oxalyl Chloride | 2.5 equivalents |

| DMF | 0.1 equivalents |

| Reaction Time | 12 hours |

| Yield | 54–86% (based on analogous reactions) |

Claisen-Schmidt Condensation for Propenyl Ketone Attachment

The α,β-unsaturated ketone moiety is installed via Claisen-Schmidt condensation, as adapted from pyrazoline synthesis methodologies:

Reaction Design

-

Aldol Condensation :

-

Dehydration :

-

Remove water via azeotropic distillation with toluene to shift equilibrium toward the α,β-unsaturated product.

-

-

Purification :

Yield Optimization

-

Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100W).

-

Electron-Withdrawing Substituents : Para-fluoro groups on acetophenone increase electrophilicity, improving yields to >70%.

Integrated Synthesis Route

Combining the above methods, a representative synthesis pathway for the target compound is:

-

Step 1 : Synthesize 5-bromo-thiophene-2-sulfonyl chloride via diazonium salt sulfonation.

-

Step 2 : Perform a Heck coupling with 3-oxo-3-phenyl-prop-1-ene using palladium(II) acetate as a catalyst.

-

Step 3 : Purify via sequential recrystallization (ether/hexane) and vacuum drying.

Reaction Scheme

Comparative Analysis of Methods

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The phenylpropenyl moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Bases: Sodium methoxide, potassium carbonate

Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

Chemical Reactivity

Reactions and Transformations

The compound can engage in several key chemical reactions:

- Substitution Reactions : The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, resulting in the formation of sulfonamides, sulfonates, or sulfonothioates respectively.

- Addition Reactions : It can participate in Michael addition reactions, leading to diverse derivatives.

- Oxidation and Reduction : The phenylpropenyl moiety can be oxidized to carboxylic acids or reduced to alcohols.

Common Reagents and Conditions

| Reaction Type | Nucleophiles | Bases | Solvents |

|---|---|---|---|

| Substitution | Amines, Alcohols | Sodium methoxide | Methanol |

| Addition | Various Nucleophiles | Potassium carbonate | Ethanol |

| Oxidation/Reduction | - | - | Dichloromethane |

Scientific Research Applications

-

Chemistry :

- Utilized as a building block for synthesizing complex molecules and heterocyclic compounds. It serves as an intermediate in creating various functional groups through electrophilic substitution and nucleophilic addition reactions.

-

Medicinal Chemistry :

- Investigated for drug development due to its ability to form bioactive derivatives. Its derivatives have shown potential in treating various diseases, including cancer and bacterial infections .

- The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents.

- Industrial Applications :

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Anticancer Activity

In vitro studies have shown that derivatives of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride possess antiproliferative effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | Breast Cancer | 15.4 |

| Derivative B | Colon Cancer | 22.7 |

| Derivative C | Lung Cancer | 18.9 |

These findings suggest that modifications to the compound can enhance its efficacy against specific cancer types.

Case Studies

-

Antifungal Properties :

A study on similar thiazole derivatives indicated that modifications at the para position of the phenyl moiety significantly enhanced antifungal activity against Candida albicans and Candida parapsilosis. The most effective compounds exhibited MIC values comparable to standard antifungal agents like ketoconazole. -

Cytotoxicity Analysis :

Cytotoxicity assays on NIH/3T3 cell lines revealed that some derivatives maintained low toxicity profiles while effectively targeting pathogens.

| Compound | IC50 (μM) |

|---|---|

| Derivative D | 148.26 |

| Derivative E | 187.66 |

| Doxorubicin | >1000 |

These results highlight the potential of this compound's derivatives as therapeutic agents with favorable safety profiles.

Mechanism of Action

The mechanism of action of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The phenylpropenyl moiety can participate in conjugate addition reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The 3-oxo-3-phenylpropenyl group in the target compound introduces a conjugated enone system, enhancing electrophilic reactivity compared to heteroaromatic substituents (e.g., pyridyl or isoxazolyl) .

- Melting points: Substituents with aromatic or polar groups (e.g., 4-chlorobenzoylamino methyl) result in higher melting points due to increased intermolecular interactions .

Nucleophilic Substitution

All sulfonyl chlorides react readily with amines to form sulfonamides. However, steric hindrance from bulky substituents (e.g., 3-oxo-3-phenylpropenyl) may slow reaction kinetics compared to smaller groups like pyridyl .

Cycloaddition Potential

The α,β-unsaturated ketone in the target compound enables Diels-Alder reactions, a feature absent in derivatives with non-conjugated substituents .

Biological Activity

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride, a synthetic organic compound, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonyl chloride group and a phenylpropenyl moiety. Its molecular formula is with a CAS number of 728864-91-3. The presence of both the thiophene ring and sulfonyl chloride group contributes to its unique reactivity profile, allowing for various chemical transformations and biological interactions .

The biological activity of this compound is primarily attributed to its ability to react with nucleophiles, forming covalent bonds that can lead to the synthesis of bioactive derivatives. The sulfonyl chloride group is particularly reactive, enabling substitution reactions with amines, alcohols, and thiols, resulting in the formation of sulfonamides, sulfonates, and sulfonothioates . Additionally, the phenylpropenyl moiety can participate in Michael addition reactions, further expanding its reactivity .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that compounds derived from similar structures demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within effective ranges comparable to established antibiotics .

Anticancer Activity

The compound's derivatives have also been evaluated for their anticancer potential. In vitro studies have demonstrated that certain derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds synthesized from this scaffold were tested against breast and colon cancer cell lines, showing promising results in inhibiting cell growth .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | Breast Cancer | 15.4 |

| Derivative B | Colon Cancer | 22.7 |

| Derivative C | Lung Cancer | 18.9 |

Case Studies

- Antifungal Properties : A study focusing on similar thiazole derivatives indicated that specific modifications at the para position of the phenyl moiety significantly enhanced antifungal activity against Candida albicans and Candida parapsilosis. The most effective compounds had MIC values comparable to those of standard antifungal agents like ketoconazole .

- Cytotoxicity Analysis : In cytotoxicity assays conducted on NIH/3T3 cell lines, some derivatives showed low toxicity profiles with IC50 values indicating minimal adverse effects on normal cells while maintaining efficacy against target pathogens .

Table 2: Cytotoxicity Analysis Against NIH/3T3 Cell Line

| Compound | IC50 (μM) |

|---|---|

| Derivative D | 148.26 |

| Derivative E | 187.66 |

| Doxorubicin | >1000 |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride and its derivatives?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between thiophene-2-sulfonyl chloride and substituted acetophenones. For example, derivatives like (E)-5-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)thiophene-2-sulfonyl chloride (4c) are prepared by reacting 4-chloroacetophenone with thiophene-2-sulfonyl chloride under basic conditions (e.g., NaOH/EtOH), achieving yields up to 80% . Key steps include controlled reaction times (4–6 hours), solvent optimization (DMSO/CHCl₃ mixtures), and purification via column chromatography.

Q. How do structural modifications (e.g., hydroxyl or chloro groups) influence antioxidant activity in thiophenyl-chalcone derivatives?

- Methodological Answer : Substituents like hydroxyl groups significantly enhance antioxidant activity. For instance, derivative 4e (with a hydroxyl group) exhibits ABTS radical scavenging activity (IC₅₀ = 13.12 µM), outperforming quercetin (IC₅₀ = 15.49 µM) . Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, stabilizing radical intermediates. Researchers should prioritize introducing polar substituents on the phenyl ring to optimize redox properties .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm conjugation (e.g., vinyl proton at δ 7.53 ppm, J = 15.5 Hz) and sulfonyl chloride functionality .

- Elemental Analysis : Verify C/H/Cl/S ratios (e.g., C₄₅.97% observed vs. C₄₄.97% calculated for 4c) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 347 for 4c) .

Advanced Research Questions

Q. How can synthetic yields be optimized for sulfonyl chloride derivatives with bulky substituents?

- Methodological Answer :

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .

- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions like hydrolysis of the sulfonyl chloride group .

- Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) to isolate high-purity products (>95%) .

Q. What quantum chemical parameters predict antioxidant efficacy in these derivatives?

- Methodological Answer : Frontier Molecular Orbital (FMO) energies correlate with activity. Compounds with low LUMO energies (e.g., −1.85 eV for 4e) exhibit high electron affinity, facilitating radical scavenging. Computational tools (e.g., Gaussian 16) calculate parameters like electrophilicity index (ω) and electronegativity (χ), which should be prioritized in virtual screening .

Q. How do contradictory data on sulfonamide vs. sulfonyl chloride bioactivity inform drug design?

- Methodological Answer : While sulfonyl chlorides (e.g., 4a-e) show superior antioxidant activity, sulfonamides (e.g., 5a-c) are more stable in vivo. Contradictions arise from differing assay conditions (e.g., ABTS vs. DPPH). Researchers should conduct parallel assays under standardized conditions (pH 7.4, 37°C) and evaluate metabolic stability (e.g., microsomal incubation) to resolve discrepancies .

Q. What strategies can be used to design derivatives for antitumor applications?

- Methodological Answer :

- Scaffold Hybridization : Incorporate 1,3-thiazole moieties (as in 5-phenyl-1,3-thiazole-4-sulfonamides) to exploit DNA intercalation .

- In Silico Docking : Target kinases (e.g., EGFR) using AutoDock Vina to prioritize substituents with high binding affinity.

- In Vitro Screening : Test against NCI-60 cancer cell lines, focusing on apoptosis markers (e.g., caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.